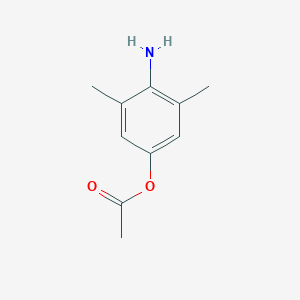

4-Amino-3,5-dimethylphenyl acetate

Description

Propriétés

IUPAC Name |

(4-amino-3,5-dimethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-9(13-8(3)12)5-7(2)10(6)11/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJOKVIJMOKWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960459 | |

| Record name | 4-Amino-3,5-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39942-44-4 | |

| Record name | Phenol, 4-amino-3,5-dimethyl-, acetate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039942444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Acetylation Using Acetic Anhydride

The most straightforward route involves acetylating 4-amino-3,5-dimethylphenol. This method employs acetic anhydride as the acetylating agent under mild acidic or basic conditions. For instance, dissolving 4-amino-3,5-dimethylphenol in anhydrous pyridine and adding acetic anhydride at 0–5°C yields the target compound after 4–6 hours. The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of acetic anhydride.

Key Data :

-

Yield : 68–72%

-

Purity : >95% (confirmed by HPLC)

-

Side Products : <5% diacetylated byproduct (mitigated by stoichiometric control).

This method is favored for its simplicity but requires careful temperature control to avoid over-acetylation.

Reduction of Nitro Precursors Followed by Acetylation

Catalytic Hydrogenation of 3,5-Dimethyl-4-nitrophenyl Acetate

A two-step approach involves synthesizing 3,5-dimethyl-4-nitrophenyl acetate followed by nitro group reduction. The nitro precursor is prepared via nitration of 3,5-dimethylphenyl acetate using nitric acid in sulfuric acid at 0°C. Subsequent hydrogenation over palladium-on-carbon (Pd/C) in ethanol under 30 psi H₂ at 25°C selectively reduces the nitro group to an amine.

Reaction Conditions :

-

Catalyst : 5% Pd/C (0.1 equiv)

-

Solvent : Ethanol

-

Time : 8–12 hours

-

Yield : 65–70%

Advantages :

Palladium-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination of 3,5-Dimethyl-4-bromophenyl Acetate

This method leverages palladium catalysis to introduce the amine group. 3,5-Dimethyl-4-bromophenyl acetate undergoes coupling with ammonia or an ammonia equivalent in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). The reaction occurs in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at 100–140°C under inert atmosphere.

Optimized Parameters :

-

Catalyst System : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Yield : 60–65%

Challenges :

-

Competing hydrolysis of the acetate group necessitates anhydrous conditions.

Bamberger Rearrangement of Hydroxylamine Intermediates

Oxidative Rearrangement of N-Acetyl Derivatives

The Bamberger rearrangement, which converts N-acetyl-hydroxylamines to para-aminophenols, is adapted for this synthesis. Starting with N-acetyl-3,5-dimethyl-hydroxylamine, treatment with aqueous HCl at 80°C induces rearrangement to 4-amino-3,5-dimethylphenol, which is subsequently acetylated.

Mechanistic Insights :

-

Protonation : N-acetyl-hydroxylamine protonates at the hydroxyl oxygen.

-

Rearrangement : Migration of the acetyl group to the para position forms a quinone imine intermediate.

-

Hydrolysis : Water attacks the imine, yielding the phenol.

Yield : 55–60% (over two steps)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Acetylation | 68–72 | >95 | Simplicity, short reaction time | Over-acetylation risks |

| Nitro Reduction | 65–70 | 90–93 | High selectivity | Multi-step process |

| Buchwald-Hartwig | 60–65 | 88–90 | Versatility for analogs | Sensitivity to moisture |

| Bamberger Rearrangement | 55–60 | 85–88 | Novel pathway | Moderate yields, complex intermediates |

Challenges and Optimization Strategies

Mitigating Deacetylation

Deacetylation, observed during nitro reductions or under basic conditions, is minimized using:

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-3,5-dimethylphenyl acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl acetates.

Applications De Recherche Scientifique

4-Amino-3,5-dimethylphenyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Amino-3,5-dimethylphenyl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetate group can participate in esterification reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize 4-amino-3,5-dimethylphenyl acetate, we compare it with substituted phenyl acetates and amino-methylphenyl derivatives. Key differences in substituents, synthesis, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Key Research Findings

Antiseptic Activity: Chlorinated analogs like 4-chloro-2,5-dimethylphenyl acetate exhibit potent antiseptic properties against pathogens such as Staphylococcus aureus and Mycobacterium smegmatis, comparable to leading antiseptics .

Synthetic Utility: Compounds like 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide () demonstrate the role of amino-methylphenyl groups in drug synthesis, particularly for kinase inhibitors or anticancer agents. The acetylated amino group in 4-amino-3,5-dimethylphenyl acetate could stabilize intermediates during coupling reactions .

Analytical Applications: 3,3,5,5-Tetramethylbenzidine dihydrochloride (TMB), a structural relative, is widely used in colorimetric assays due to its oxidation sensitivity. The additional methyl groups in TMB enhance chromogenic stability, whereas the acetate group in 4-amino-3,5-dimethylphenyl acetate may confer solubility advantages in organic syntheses .

Substituent Effects on Properties

- Electron-Donating vs. In contrast, chloro substituents (e.g., 4-chloro-2,5-dimethylphenyl acetate) reduce electron density, favoring electrophilic reactions .

- Steric Effects: The 3,5-dimethyl groups introduce steric hindrance, which may slow reaction kinetics but improve regioselectivity in multi-step syntheses compared to less hindered analogs like 4-aminophenol .

Activité Biologique

4-Amino-3,5-dimethylphenyl acetate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of approximately 179.22 g/mol. Its structure features an amino group and an acetate functional group, which contribute to its chemical reactivity and potential biological activity. This article explores the biological activities associated with this compound, including its interactions with biological targets, potential therapeutic applications, and comparative analysis with structurally similar compounds.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- Appearance : White crystalline solid

- Melting Point : 98-101°C

Preliminary studies suggest that 4-amino-3,5-dimethylphenyl acetate may interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding interactions, potentially influencing enzyme activity or receptor binding affinity similar to other aromatic amines. Further research is necessary to elucidate these interactions fully.

Antimicrobial Properties

Research has indicated that compounds with similar structural features to 4-amino-3,5-dimethylphenyl acetate exhibit varying levels of antimicrobial activity. For instance, studies on related compounds have shown selective activity against pathogens such as Chlamydia and Neisseria meningitidis. The potential for 4-amino-3,5-dimethylphenyl acetate to exhibit similar properties warrants further investigation.

Cytotoxicity and Selectivity

In evaluating the cytotoxic effects of related compounds, it was noted that certain derivatives maintained low toxicity levels while exhibiting antimicrobial activity. For example, a study highlighted that specific structural modifications could enhance selectivity towards bacterial targets while minimizing toxicity to human cells . This suggests that 4-amino-3,5-dimethylphenyl acetate may also possess favorable selectivity profiles.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-methylphenol | Contains an amino group and a methyl substitution | Different positioning of the amino group |

| N-(4-Amino-3,5-dimethylphenyl)acetamide | Similar structure but features an amide instead | Amide functional group alters reactivity |

| 4-Hydroxy-3,5-dimethylphenyl acetate | Hydroxyl instead of amino group | May exhibit different biological activities |

| 2-Amino-3,5-dimethylbenzoic acid | Carboxylic acid instead of ester | Different functional groups influence properties |

This table illustrates how the unique combination of functional groups in 4-amino-3,5-dimethylphenyl acetate may confer distinct biological activities compared to structurally similar compounds.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for preparing derivatives of 4-Amino-3,5-dimethylphenyl acetate?

- Methodological Answer: Palladium-catalyzed coupling reactions, such as the Heck reaction, are widely used. For example, (E)-Methyl 3-(4-amino-3,5-dimethylphenyl)acrylate is synthesized via Pd(OAc)₂ catalysis with tri(o-tolyl)phosphine as a ligand, yielding 61% under optimized conditions (120–130°C, inert atmosphere) . This method emphasizes catalyst selection and solvent choice (e.g., ethanol or DMF) to balance reactivity and purity.

Q. How can researchers confirm the structural integrity of 4-Amino-3,5-dimethylphenyl acetate derivatives post-synthesis?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, NMR (400 MHz, CDCl₃) of related compounds shows distinct signals for aromatic protons (δ 7.14–7.57 ppm) and methyl groups (δ 2.17 ppm), while NMR confirms ester carbonyl resonances (δ 168.2 ppm) . High-Resolution Mass Spectrometry (HRMS) further validates molecular ions (e.g., [M+H]⁺ at m/z 206.1181) .

Q. What are the key solubility properties of 4-Amino-3,5-dimethylphenyl acetate derivatives?

- Methodological Answer: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to the compound’s aromatic and polar functional groups. Solubility in less polar solvents (e.g., ethyl acetate) is limited, requiring temperature-controlled dissolution during crystallization .

Advanced Research Questions

Q. How can reaction yields in palladium-catalyzed syntheses of 4-Amino-3,5-dimethylphenyl derivatives be optimized?

- Methodological Answer: Yield optimization involves:

- Catalyst-Ligand Systems: Pd(OAc)₂ with bulky phosphine ligands (e.g., tri(o-tolyl)phosphine) enhances stability and reduces side reactions .

- Additives: Tetrabutylammonium chloride improves phase transfer in biphasic systems .

- Temperature Control: Maintaining 130°C minimizes byproduct formation while ensuring complete conversion .

Contradictions in yield (e.g., 61% vs. lower yields in other methods) highlight the need for substrate-specific optimization.

Q. What analytical challenges arise in characterizing 4-Amino-3,5-dimethylphenyl acetate derivatives, and how are they resolved?

- Methodological Answer:

- Signal Overlap in NMR: Aromatic protons in symmetric derivatives (e.g., 3,3',5,5'-tetramethylbenzidine) produce singlets, requiring -DEPT or 2D-COSY for unambiguous assignment .

- Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) resolves co-eluting impurities, particularly in intermediates like (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile hydrochloride .

Q. How do steric and electronic effects influence nucleophilic addition reactions in 4-Amino-3,5-dimethylphenyl acetate derivatives?

- Methodological Answer:

- Steric Effects: The 3,5-dimethyl groups hinder nucleophilic attack at the para position, favoring reactivity at the acrylonitrile moiety in derivatives like (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile .

- Electronic Effects: Electron-donating amino groups activate the phenyl ring for electrophilic substitutions, while the acetate group directs nucleophiles to specific sites. Computational modeling (DFT) is recommended to map reactive hotspots .

Q. What precautions are necessary for handling light-sensitive 4-Amino-3,5-dimethylphenyl derivatives?

- Methodological Answer:

- Storage: Use amber glassware under nitrogen or argon to prevent oxidation.

- Synthesis: Conduct reactions in darkroom conditions or with light-blocking reactors for photosensitive intermediates (e.g., selenophene derivatives) .

- Characterization: Minimize exposure during UV-Vis or fluorescence spectroscopy .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.